molecular formula C8H15BrClN B2771811 4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride CAS No. 135908-39-3

4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride

Cat. No.: B2771811
CAS No.: 135908-39-3
M. Wt: 240.57
InChI Key: RXAQAPUUQPPGAQ-UHFFFAOYSA-N
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Description

4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride is a chemical compound with the molecular formula C₈H₁₅BrClN. It is a bicyclic amine derivative, characterized by the presence of a bromine atom and a hydrochloride group. This compound is used in various scientific research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride typically involves the bromination of bicyclo[2.2.2]octan-1-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted bicyclo[2.2.2]octan-1-amines, amides, nitriles, and reduced derivatives of the original compound .

Scientific Research Applications

4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octan-1-amine: Lacks the bromine atom, resulting in different reactivity and applications.

    4-Chlorobicyclo[2.2.2]octan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride: Contains a fluorine atom, leading to distinct chemical properties.

Uniqueness

4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and binding characteristics. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-bromobicyclo[2.2.2]octan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrN.ClH/c9-7-1-4-8(10,5-2-7)6-3-7;/h1-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAQAPUUQPPGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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